molecular formula C17H11Cl2F2N3O2 B4764597 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B4764597
M. Wt: 398.2 g/mol
InChI Key: PJMSKVCULFUUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as DDC or DDC-4 and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a crucial role in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes.

Mechanism of Action

DDC exerts its pharmacological effects by inhibiting the activity of 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide. 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide is an enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
DDC has been shown to effectively lower blood glucose levels in animal models of diabetes. It has also been shown to improve glucose tolerance and increase insulin sensitivity. DDC has been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

DDC is a potent and selective inhibitor of 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide, making it a valuable tool for studying the physiological and pathological roles of 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide. However, DDC has some limitations in laboratory experiments. It is a relatively expensive compound and may not be readily available in some laboratories. In addition, DDC has a short half-life and may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on DDC. One area of interest is the development of more potent and selective 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide inhibitors for the treatment of diabetes. Another area of research is the investigation of the potential therapeutic applications of DDC in other diseases such as cancer and inflammation. Finally, the development of novel drug delivery systems for DDC may improve its pharmacokinetic properties and increase its therapeutic efficacy.

Scientific Research Applications

DDC has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to effectively lower blood glucose levels in animal models of diabetes by inhibiting the activity of 1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide. In addition to its antidiabetic effects, DDC has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F2N3O2/c18-10-1-4-16(12(19)7-10)26-9-24-6-5-14(23-24)17(25)22-15-8-11(20)2-3-13(15)21/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMSKVCULFUUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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